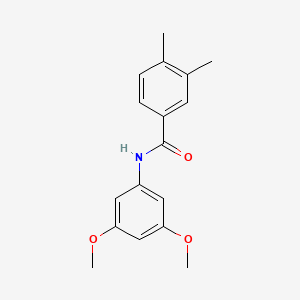![molecular formula C15H20N2O2S B5773463 N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCT128930 was first synthesized in 2008 by scientists at the Cancer Research UK Centre for Cancer Therapeutics. Since then, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the protein kinase PAK4, which is involved in cancer cell growth and survival.
Mechanism of Action
CCT128930 inhibits the activity of PAK4, which is involved in cancer cell growth and survival. PAK4 is a protein kinase that regulates cell migration, invasion, and proliferation. Inhibition of PAK4 by CCT128930 leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT128930 has been shown to inhibit the activity of PAK4 in cancer cells, leading to decreased cancer cell growth and survival. In vivo studies have also shown that CCT128930 inhibits tumor growth in mouse models of breast and pancreatic cancer.
Advantages and Limitations for Lab Experiments
One advantage of using CCT128930 in lab experiments is its specificity for PAK4, which allows for targeted inhibition of cancer cell growth and survival. However, one limitation is that CCT128930 may not be effective in all types of cancer, as the role of PAK4 in cancer progression varies depending on the type of cancer.
Future Directions
For the study of CCT128930 include further investigation of its mechanism of action and potential use in combination with other anti-cancer agents. Additionally, studies are needed to determine the effectiveness of CCT128930 in other types of cancer and to identify potential biomarkers for predicting response to treatment with CCT128930.
Synthesis Methods
CCT128930 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by reaction with cyclohexylamine to form the corresponding amide. The amide is then reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl group, resulting in the final product.
Scientific Research Applications
CCT128930 has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that CCT128930 inhibits the activity of PAK4, leading to decreased cancer cell growth and survival. In vivo studies have also shown promising results, with CCT128930 inhibiting tumor growth in mouse models of breast and pancreatic cancer.
Properties
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDXGHGCAXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
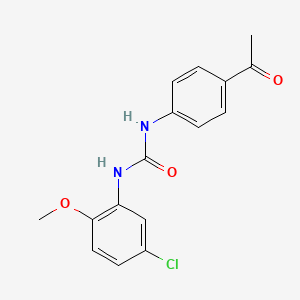
![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
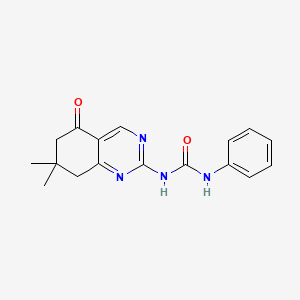
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)
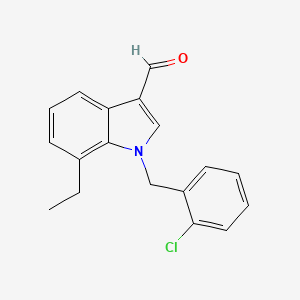
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)
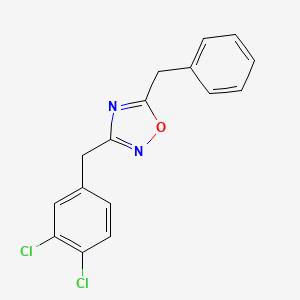
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
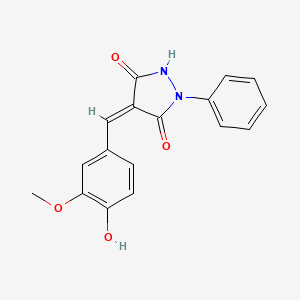
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)
